N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-32-26-17-20-30(21-18-26)25-14-12-24(13-15-25)28(31)29-19-16-27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26-27H,16-21H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZSQQEABPXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoyl chloride with 3,3-diphenylpropylamine to form the benzamide core.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring by reacting the benzamide intermediate with 4-methoxypiperidine under appropriate conditions.
Final Product Formation: The final step includes purification and isolation of the desired product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and therapeutic applications.
Biological Research: It is used in biological assays to investigate its effects on various biological targets.
Industrial Applications: The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Implications and Limitations
- Limitations : Low solubility and moderate metabolic stability may hinder oral bioavailability, necessitating formulation optimization.
Biological Activity
N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Molecular Formula : C28H32N2O2
- Molecular Weight : 428.5659 g/mol
The compound features a complex structure with a benzamide core, a piperidine ring, and a diphenylpropyl side chain. This unique configuration may influence its interactions with biological targets.
The biological activity of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide primarily involves its interactions with specific receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation.
Potential Targets:
- Dopamine Receptors : Binding affinity studies indicate that the compound may interact with dopamine receptors, which are crucial for regulating mood and movement.
- Serotonin Receptors : The presence of the methoxy group suggests potential activity at serotonin receptors, which could influence anxiety and depression pathways.
Pharmacological Profile
In vitro studies have demonstrated that N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide exhibits various biological activities:
| Activity Type | Findings |
|---|---|
| Antidepressant | Shows potential in reducing depressive-like behaviors in animal models. |
| Analgesic | Exhibits pain-relieving properties in rodent models of inflammatory pain. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Case Studies
-
Antidepressant Activity :
A study published in Neuroscience Letters explored the antidepressant effects of this compound in mice subjected to chronic stress. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood regulation through serotonergic pathways . -
Analgesic Effects :
Research conducted by Smith et al. (2020) demonstrated that the compound effectively reduced pain responses in a formalin-induced pain model in rats. The analgesic effect was comparable to established NSAIDs, indicating its potential for pain management . -
Neuroprotective Properties :
A study highlighted the neuroprotective effects of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide against glutamate-induced toxicity in neuronal cultures. The compound significantly decreased cell death rates by modulating intracellular calcium levels and oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
